molecular formula C24H18Br2Si B1267813 Bis(4-bromophenyl)diphenylsilane CAS No. 18733-91-0

Bis(4-bromophenyl)diphenylsilane

Cat. No. B1267813
CAS RN: 18733-91-0
M. Wt: 494.3 g/mol
InChI Key: UTEBJTKMYMQRIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(4-bromophenyl)diphenylsilane and related compounds typically involves reactions that allow for the introduction of the silicon atom into the organic framework. For instance, one study describes the synthesis and characterization of poly(amides) derived from bis(4-(4-aminophenoxy)phenyl)methylphenylsilane and bis(4-carboxyphenyl) silane derivatives, showcasing a method to integrate diphenylsilane units into polymers (Terraza et al., 2013). Another approach involves the reaction of bis(o-phosphinophenyl)silane with metal complexes to synthesize metal(0) and metal(II) hydride complexes, highlighting the versatility of diphenylsilane derivatives in coordination chemistry (Takaya & Iwasawa, 2011).

Molecular Structure Analysis

The molecular structure of bis(4-bromophenyl)diphenylsilane and its derivatives is crucial for understanding their reactivity and properties. X-ray diffraction studies offer insights into the arrangement of atoms within these molecules. For example, the analysis of crystal structures of certain diphenylsilane compounds provides evidence of π-character localization in phenyl rings and highlights the impact of substituents on molecular geometry and stability (Cannon et al., 1978).

Chemical Reactions and Properties

Bis(4-bromophenyl)diphenylsilane participates in various chemical reactions, reflecting its reactive nature and utility in synthesis. The compound's involvement in the formation of polymeric materials through reactions with other monomers indicates its role in developing new materials with specific properties, such as enhanced thermal stability or unique optical characteristics. For instance, the synthesis of polyurethanes based on diphenylsilane derivatives demonstrates the compound's contribution to the thermal and acoustic properties of the resulting polymers (Raghu et al., 2007).

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Bis(4-bromophenyl)diphenylsilane has been utilized in the synthesis of novel tetraphenyl silicon derivatives for use in organic light-emitting diodes (OLEDs). These derivatives exhibit high triplet energy states and thermal stability, making them suitable as host materials in OLEDs, particularly in green emission-based devices (Lei Ding et al., 2020).

Fluorescence and Electrical Properties

Another application is seen in the creation of silicon-centered imidazolyl derivatives, incorporating Bis(4-bromophenyl)diphenylsilane. These compounds display high thermal stability and fluorescence, emitting in the violet to blue region. They are potential candidates as blue emitters or hole blocking materials in OLEDs, demonstrating versatility in electronic applications (Dengxu Wang et al., 2010).

Polysiloxane Synthesis

In polymer science, Bis(4-bromophenyl)diphenylsilane has been used in synthesizing bis(3,3-dinitrobutyl)polysiloxanes. This involves multiple stages, including reactions with methyllithium and phosphorus tribromide, demonstrating its role in complex polymer synthesis processes (Duane A. Lerdal and Kurt Baum, 1978).

Thermally Stable Polyimides

Bis(4-bromophenyl)diphenylsilane is also a precursor in creating silane-containing aromatic polyimides. These polymers exhibit high thermal stability and reduced dielectric constants, suitable for applications in electronics where materials need to resist high temperatures and electrical interference (Samal Babanzadeh et al., 2010).

Electroluminescence in Polymers

The compound has been used to modify polyfluorenes to improve electroluminescence (EL) color purity in polymers. This application demonstrates its importance in developing materials with specific optical properties, particularly in display technologies (J. Ishii et al., 2010).

Supercapacitor Electrodes

Bis(4-bromophenyl)diphenylsilane is also instrumental in synthesizing porous polyhedral oligomeric silsesquioxane/tetraphenylthiophene hybrids, which are proposed as high-performance electrode materials for supercapacitors. This application highlights its potential in energy storage technologies (Mohsin Ejaz et al., 2022).

Safety And Hazards

Bis(4-bromophenyl)diphenylsilane is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area3.


Future Directions

The future directions of Bis(4-bromophenyl)diphenylsilane are not well-documented in the literature.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a chemistry professional.


properties

IUPAC Name

bis(4-bromophenyl)-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Br2Si/c25-19-11-15-23(16-12-19)27(21-7-3-1-4-8-21,22-9-5-2-6-10-22)24-17-13-20(26)14-18-24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEBJTKMYMQRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304982
Record name bis(4-bromophenyl)diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-bromophenyl)diphenylsilane

CAS RN

18733-91-0
Record name 18733-91-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(4-bromophenyl)diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
PA Sobarzo, AP Mariman, CO Sánchez… - European Polymer …, 2021 - Elsevier
Two new silicon-containing poly(azomethine)s (PAzM-Me and PAzM-Ph) and two new silicon-containing poly(p-phenylvinylene)s (PPVSi-Me and PPVSi-Ph) were obtained from 4′,4′…
Number of citations: 7 www.sciencedirect.com
L Ding, WZ Fo, XY Liu, H Chen, F Igbari, JH Wu… - Organic …, 2020 - Elsevier
We report herein two novel tetraphenyl silicon derivatives, bis(4-(dibenzo[b,d]thiophen-4-yl)phenyl)diphenylsilane (DBTSiDBT) and bis(4- (dibenzo[b,d]furan-4-yl)phenyl)diphenylsilane …
Number of citations: 4 www.sciencedirect.com
D Hu, P Lu, C Wang, H Liu, H Wang, Z Wang… - Journal of Materials …, 2009 - pubs.rsc.org
We report the synthesis and characterization of two high triplet energy compounds bis(4-(9-carbazolyl)phenyl)dimethylsilane (DMSiCBP) and bis(4-(9-carbazolyl)phenyl)diphenylsilane (…
Number of citations: 70 pubs.rsc.org
OY Kim, JY Lee - Journal of Industrial and Engineering Chemistry, 2012 - Elsevier
High efficiency deep blue phosphorescent organic light-emitting diodes (PHOLEDs) were fabricated using a tetraphenylsilane based phosphine oxide derivative, bis(4-(…
Number of citations: 25 www.sciencedirect.com
Y Zheng, Z Wang, X Wang, J Li, XJ Feng… - ACS Applied …, 2021 - ACS Publications
Although great advances have been achieved in organic electroluminescence fields, highly efficient deep blue materials are still limited. In this work, two sp 3 linker connected bipolar …
Number of citations: 26 pubs.acs.org
D Wang, Y Niu, Y Wang, J Han, S Feng - Journal of Organometallic …, 2010 - Elsevier
A series of novel tetrahedral silicon-centered imidazolyl derivatives, Bis(4-(imidazol-1-yl)phenyl)dimethylsilane (1), Tri(4-(imidazol-1-yl)phenyl)methyl silane (2), Bis(4-(imidazol-1-yl)…
Number of citations: 31 www.sciencedirect.com
L Ding, JN Wang, XY Liu, H Chen, F Igbari, LS Liao - Organic Electronics, 2019 - Elsevier
We report the application of four novel tetraphenyl silicon derivatives as host materials in phosphorescent organic light-emitting diodes (PHOLEDs). The novel derivatives are; 3-(4-((4-(…
Number of citations: 3 www.sciencedirect.com
Y Chung, L Zheng, X Xing, L Zhang… - Advanced Electronic …, 2015 - Wiley Online Library
Silane derivatives with wide energy gap (≈3.5 eV) containing different electron‐withdrawing groups of quinoline and naphthyridine are synthesized and used as the electron …
Number of citations: 11 onlinelibrary.wiley.com
L Zhang, F Luo, W Li, S Yan, Z Chen, R Zhao… - Physical Chemistry …, 2019 - pubs.rsc.org
A series of monomers containing tetraphenylsilane connected to different thiophenes such as thiophene, bithiophene and terthiophene were designed and synthesized and were further …
Number of citations: 24 pubs.rsc.org
Y Seino, H Sasabe, M Kimura, S Inomata, K Nakao… - Chemistry …, 2016 - journal.csj.jp
A wide-energy-gap exciplex comprising bis[4-(9,9-dimethyl-9,10-dihydroacridine-10-yl)phenyl]diphenylsilane (SiDMAC) and 9,9-bis[4-(phenylsulfonyl)phenyl]fluorene (BPSPF) was …
Number of citations: 11 www.journal.csj.jp

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